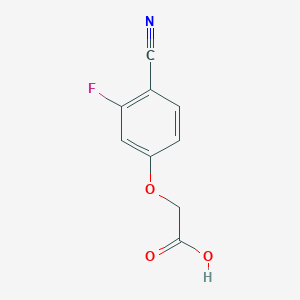

![molecular formula C9H11N3 B1322616 1H-吡咯并[2,3-c]吡啶-3-乙胺 CAS No. 933736-82-4](/img/structure/B1322616.png)

1H-吡咯并[2,3-c]吡啶-3-乙胺

描述

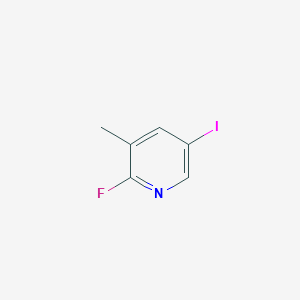

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine is a heterocyclic compound . It is a unique chemical with the molecular formula C9H11N3 . It is used in the field of medicinal chemistry for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-c]pyridine derivatives has been reported in several studies . For instance, a new series of 1H-Pyrrolo[2,3-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine consists of a pyrrolopyridine core with an ethanamine substituent . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine can undergo various chemical reactions. For example, it can participate in palladium-catalyzed tandem reactions .科学研究应用

DNA结合和核酸酶活性

1H-吡咯并[2,3-c]吡啶-3-乙胺衍生物显示出在DNA结合和核酸酶活性方面的潜力。Kumar等人(2012年)的研究合成了含有三牙配体的Cu(II)配合物,其中包括1H-吡咯并[2,3-c]吡啶-3-乙胺衍生物,展示了DNA结合性质以及小牛胸腺DNA中的轻微结构变化。这些配合物对不同癌细胞系表现出低毒性,表明它们在治疗应用中的潜力(Kumar et al., 2012)。

化学合成和反应性

Herbert和Wibberley(1969年)探索了各种合成途径,用于1H-吡咯并[2,3-b]吡啶,包括1H-吡咯并[2,3-c]吡啶-3-乙胺衍生物。这项研究提供了关于这些化合物的反应性的见解,包括它们在硝化、溴化和其他反应中的行为(Herbert & Wibberley, 1969)。

催化和有机合成

Yang等人(2015年)对包括1H-吡咯并[2,3-c]吡啶衍生物在内的杂环烯胺的碱促转环反应进行了研究。这项研究提供了一种新的方法,用于合成具有出色区域和立体选择性的多样化融合吡啶和吡咯(Yang et al., 2015)。

结构分析和材料科学

Chiaroni等人(1994年)报道了一种源自1H-吡咯并[2,3-c]吡啶的化合物的合成和结构表征。该研究突出了其分子结构以及在材料科学中的潜在应用,特别是在新型分子结构的形成方面(Chiaroni et al., 1994)。

光诱导异构化

Kyrychenko等人(1999年)探讨了基态结构在双功能质子供体-受体分子中的光诱导异构化中的作用,包括1H-吡咯并[2,3-c]吡啶衍生物。这项研究有助于理解这些化合物的光化学性质,这对于开发光响应材料可能是相关的(Kyrychenko et al., 1999)。

安全和危害

属性

IUPAC Name |

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWRBWIQJKHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627399 | |

| Record name | 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine | |

CAS RN |

933736-82-4 | |

| Record name | 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)